molecular formula C25H36N2O4S2 B2402319 1,4-Bis(4-tert-butylbenzenesulfonyl)-2-methylpiperazine CAS No. 893667-40-8

1,4-Bis(4-tert-butylbenzenesulfonyl)-2-methylpiperazine

Cat. No.: B2402319
CAS No.: 893667-40-8
M. Wt: 492.69
InChI Key: SNDXWAIZKWZVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(4-tert-butylbenzenesulfonyl)-2-methylpiperazine is a complex organic compound characterized by its unique structure, which includes two tert-butylbenzenesulfonyl groups attached to a 2-methylpiperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-tert-butylbenzenesulfonyl)-2-methylpiperazine typically involves the reaction of 2-methylpiperazine with 4-tert-butylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-tert-butylbenzenesulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Brominated or nitrated derivatives of the benzene rings.

Scientific Research Applications

1,4-Bis(4-tert-butylbenzenesulfonyl)-2-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-tert-butylbenzenesulfonyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperazine core may also interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(4-tert-butylbenzenesulfonyl)piperazine
  • 1,4-Bis(4-methylbenzenesulfonyl)-2-methylpiperazine
  • 1,4-Bis(4-chlorobenzenesulfonyl)-2-methylpiperazine

Uniqueness

1,4-Bis(4-tert-butylbenzenesulfonyl)-2-methylpiperazine is unique due to the presence of tert-butyl groups, which provide steric hindrance and enhance the compound’s stability. This makes it particularly useful in applications where stability under harsh conditions is required.

Properties

IUPAC Name

1,4-bis[(4-tert-butylphenyl)sulfonyl]-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O4S2/c1-19-18-26(32(28,29)22-12-8-20(9-13-22)24(2,3)4)16-17-27(19)33(30,31)23-14-10-21(11-15-23)25(5,6)7/h8-15,19H,16-18H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDXWAIZKWZVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.